molecular formula C7H6BrIO B12840388 4-Bromo-2-iodo-5-methylphenol

4-Bromo-2-iodo-5-methylphenol

Cat. No.: B12840388
M. Wt: 312.93 g/mol
InChI Key: NUQAQZMKRVURLQ-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-5-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of bromine, iodine, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-5-methylphenol typically involves the halogenation of 2-methylphenol. One common method includes the bromination of 2-methylphenol followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of suitable solvents and catalysts to achieve the desired substitution on the phenol ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-5-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-iodo-5-methylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-5-methylphenol involves its interaction with molecular targets through its halogen and phenol groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, and other biomolecules. The specific pathways and targets depend on the context of its application, such as its role in enzyme inhibition or as a reactive intermediate in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-iodo-5-methylphenol is unique due to the presence of both bromine and iodine atoms on the phenol ring, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for versatile chemical transformations and applications in various fields.

Properties

Molecular Formula

C7H6BrIO

Molecular Weight

312.93 g/mol

IUPAC Name

4-bromo-2-iodo-5-methylphenol

InChI

InChI=1S/C7H6BrIO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3

InChI Key

NUQAQZMKRVURLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)I)O

Origin of Product

United States

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